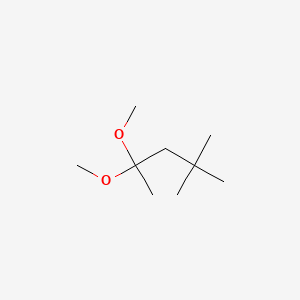![molecular formula C8H18ClN3O4S B6175997 ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride CAS No. 2567504-10-1](/img/no-structure.png)
ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride, commonly referred to as AMPC, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohol, and acetone. AMPC has a variety of uses and applications in the laboratory, including synthesis methods, biochemical and physiological effects, and mechanisms of action.
Applications De Recherche Scientifique
AMPC has a variety of uses in scientific research. It is commonly used as a reagent in organic synthesis, particularly for the synthesis of amines and amides. It is also used as a catalyst in the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs. AMPC has also been used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of AMPC is not fully understood. It is believed to act as a nucleophilic catalyst, which means that it facilitates the formation of chemical bonds between molecules. This is thought to be due to the presence of an electron-rich nitrogen atom in its structure, which is capable of forming strong bonds with other molecules. Additionally, AMPC is believed to interact with enzymes and proteins, which can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPC are not well understood. However, it is thought to interact with enzymes and proteins, which can affect their structure and function. Additionally, AMPC has been shown to increase the activity of certain enzymes, such as those involved in the metabolism of drugs. It is also believed to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AMPC in laboratory experiments include its low cost, low toxicity, and its ability to catalyze a variety of reactions. Additionally, it is easy to obtain and is readily available in the laboratory. The main limitation of using AMPC in laboratory experiments is its potential to interfere with the activity of enzymes and proteins.
Orientations Futures
The following are some potential future directions for research on AMPC:
1. Further study of the mechanism of action of AMPC and its effects on enzymes and proteins.
2. Investigation of the potential anti-inflammatory and anti-cancer properties of AMPC.
3. Exploration of the potential use of AMPC in the synthesis of pharmaceuticals.
4. Development of new synthesis methods for AMPC.
5. Investigation of the potential use of AMPC in the study of disease-related pathways.
6. Exploration of the potential use of AMPC in the development of novel therapeutic agents.
7. Investigation of the potential use of AMPC in the study of protein-protein interactions.
Conclusion
In conclusion, AMPC is an organic compound with a variety of uses in scientific research. It is synthesized through a nucleophilic substitution reaction and has a variety of uses in the laboratory, including synthesis methods, biochemical and physiological effects, and mechanisms of action. Additionally, it has been shown to have potential anti-inflammatory and anti-cancer properties. There are a number of potential future directions for research on AMPC, including further study of its mechanism of action, exploration of its potential use in the synthesis of pharmaceuticals, and investigation of its potential use in the study of disease-related pathways.
Méthodes De Synthèse
AMPC is synthesized through a process known as the nucleophilic substitution reaction. This reaction involves the replacement of a nucleophilic atom or group with another nucleophilic atom or group. In the case of AMPC, a nucleophilic atom or group is replaced with an ethyl group. The reaction involves the use of a nucleophile, such as an amine, and an electrophile, such as an alkyl halide. The reaction is catalyzed by a base, such as sodium hydroxide. The reaction produces a product known as an amide, which is then hydrolyzed to produce AMPC.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride involves the reaction of ethyl chloroformate with N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "Ethyl chloroformate", "N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]amine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl chloroformate is added dropwise to a solution of N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]amine in dichloromethane at 0°C.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in water.", "Step 4: The resulting solution is treated with hydrochloric acid to obtain the hydrochloride salt of ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate." ] } | |
Numéro CAS |
2567504-10-1 |
Formule moléculaire |
C8H18ClN3O4S |
Poids moléculaire |
287.8 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





